REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]=O.O=[Si]=O.[CH2:8]([O:10][C:11]([NH:13][NH2:14])=[O:12])[CH3:9]>O>[CH2:8]([O:10][C:11](=[O:12])[NH:13][N:14]=[CH:3][CH2:2][Cl:1])[CH3:9]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
364 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NN
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react with the precipitating resin
|
Type
|
FILTRATION
|
Details
|
a fluted filter into a three times
|
Type
|
CUSTOM
|
Details
|
was provided with a stirrer
|
Type
|
ADDITION
|
Details
|
was added during a period of 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature within the reaction vessel was maintained at between 0° and 5° C
|
Type
|
CUSTOM
|
Details
|
There formed immediately a thick white crystal slurry
|
Type
|
CUSTOM
|
Details
|
The crystals were then removed by suction
|
Type
|
WASH
|
Details
|
were washed neutral with about 6 liters water
|
Type
|
CUSTOM
|
Details
|
were dried in a vacuum at 30° C. until the weight
|
Reaction Time |
30 min |
Name
|
2-chloroethylideneaminocarbamic acid ethylester
|
Type
|
|
Smiles
|
C(C)OC(NN=CCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |